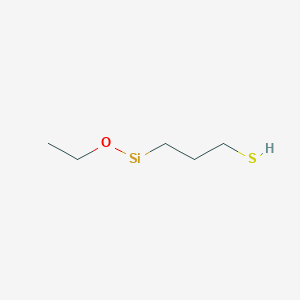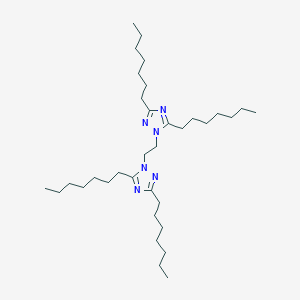
1,1'-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole) is a synthetic organic compound belonging to the class of 1,2,4-triazoles These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Métodos De Preparación
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole) typically involves the reaction of ethane-1,2-diamine with 3,5-diheptyl-1H-1,2,4-triazole under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
1,1’-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazoles.
Aplicaciones Científicas De Investigación
1,1’-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole) has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as an antimicrobial or antifungal agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases. Its triazole ring is known to exhibit pharmacological activity, making it a promising candidate for drug discovery.
Industry: In industrial applications, the compound is used as an additive in materials science. Its properties can enhance the performance of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,1’-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole) can be compared with other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bis(3,5-dimethyl-1H-1,2,4-triazole): This compound has shorter alkyl chains compared to the diheptyl derivative, which may affect its solubility and reactivity.
1,1’-(Ethane-1,2-diyl)bis(3,5-dipropyl-1H-1,2,4-triazole): The dipropyl derivative has intermediate alkyl chain length, offering different physical and chemical properties.
1,1’-(Ethane-1,2-diyl)bis(3,5-dibutyl-1H-1,2,4-triazole): The dibutyl derivative provides a balance between the diheptyl and dimethyl derivatives in terms of chain length and properties.
Propiedades
Número CAS |
63439-02-1 |
|---|---|
Fórmula molecular |
C34H64N6 |
Peso molecular |
556.9 g/mol |
Nombre IUPAC |
1-[2-(3,5-diheptyl-1,2,4-triazol-1-yl)ethyl]-3,5-diheptyl-1,2,4-triazole |
InChI |
InChI=1S/C34H64N6/c1-5-9-13-17-21-25-31-35-33(27-23-19-15-11-7-3)39(37-31)29-30-40-34(28-24-20-16-12-8-4)36-32(38-40)26-22-18-14-10-6-2/h5-30H2,1-4H3 |
Clave InChI |
IXRQNYHHFPTZMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=NN(C(=N1)CCCCCCC)CCN2C(=NC(=N2)CCCCCCC)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


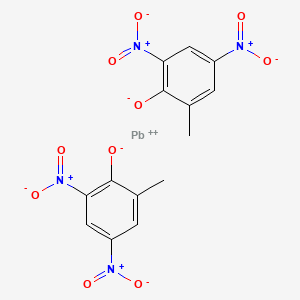
![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)
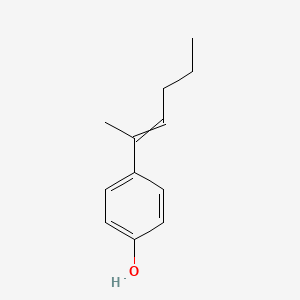
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)
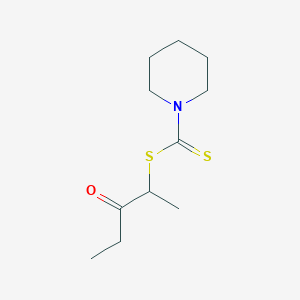
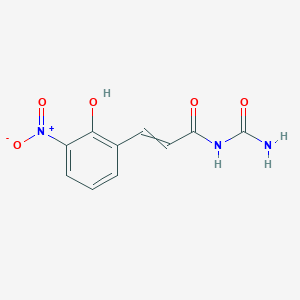
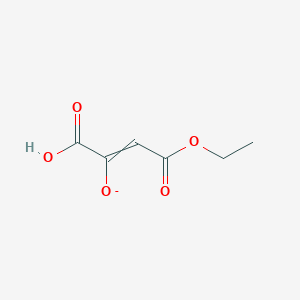
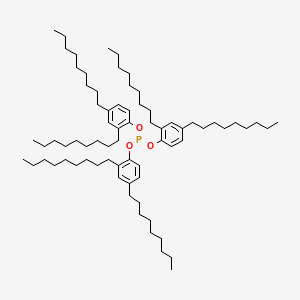

![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)
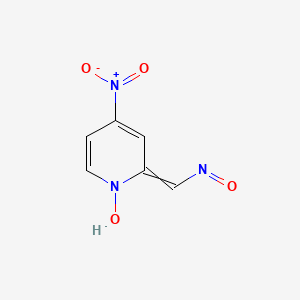
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)

